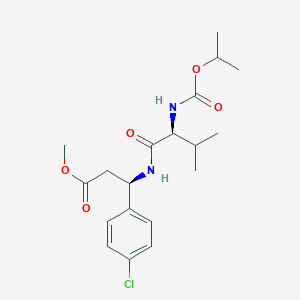

L-(R)-valifenalate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27ClN2O5 |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

methyl (3R)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate |

InChI |

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17+/m1/s1 |

InChI Key |

DBXFMOWZRXXBRN-WBVHZDCISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

L-(R)-Valifenalate and the Fungal Cell Wall: A Technical Overview of a Chiral Fungicide's Presumed Mechanism of Action

For Immediate Release

A Deep Dive into the Presumed Enantiomer-Specific Action of a Cellulose Synthase Inhibitor

Valifenalate, a member of the valinamide carbamate chemical group, is a fungicide employed to combat Oomycete pathogens, the causative agents of devastating plant diseases like late blight in potatoes and tomatoes and downy mildew in grapes.[1][2] It functions by disrupting the synthesis of the fungal cell wall, a critical structure for pathogen growth and viability.[1] Valifenalate is commercially available as a racemic mixture, meaning it contains equal amounts of two stereoisomers: L-(R)-valifenalate and L-(S)-valifenalate.[2][3] While the fungicidal activity of the racemic mixture is attributed to the inhibition of cellulose synthase, a key enzyme in the formation of the Oomycete cell wall, publicly available scientific literature does not currently provide a detailed, specific mechanism of action for the this compound enantiomer, nor does it offer quantitative data comparing the bioactivity of the two isomers.

This technical guide will synthesize the current understanding of valifenalate's general mechanism of action on the fungal cell wall, and, in the absence of specific data on the L-(R) enantiomer, will propose detailed experimental protocols and data presentation formats that would be necessary to elucidate its specific contributions. This document is intended for researchers, scientists, and drug development professionals in the field of antifungal research and development.

The Fungal Cell Wall: A Prime Target for Antifungal Agents

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[4] In Oomycetes, the cell wall is primarily composed of β-1,3-glucans and cellulose, a polymer of β-1,4-linked glucose residues.[5] The absence of a similar cell wall structure in host plants and animals makes the enzymes involved in its synthesis attractive targets for selective fungicides.

Valifenalate's General Mechanism of Action: Inhibition of Cellulose Synthase

Valifenalate's mode of action is the inhibition of cellulose synthase.[1][3] This enzyme is responsible for polymerizing glucose units into long cellulose chains, which are fundamental components of the Oomycete cell wall. By inhibiting this enzyme, valifenalate disrupts the integrity of the cell wall, leading to impaired growth and, ultimately, pathogen death.

Recent studies using advanced imaging techniques on Phytophthora infestans have provided visual evidence of valifenalate's effect. Treatment with valifenalate resulted in a cell wall that was less porous and more malleable, which is consistent with the inhibition of cellulose synthesis.[1] Notably, these effects were observed on the cell wall without any discernible impact on the plasma membrane, highlighting the specificity of its action.[1]

The Question of Enantiomer-Specific Activity: this compound vs. L-(S)-Valifenalate

In chiral agrochemicals, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This stereoselectivity arises from the specific three-dimensional interactions between the chiral molecule and its target protein. However, to date, research detailing the comparative fungicidal activity of this compound and L-(S)-valifenalate has not been published in accessible scientific literature. It is therefore unknown whether one enantiomer is primarily responsible for the observed antifungal effects, or if both contribute to the overall efficacy of the racemic mixture.

To address this critical knowledge gap, a series of targeted experiments would be required. The following sections outline hypothetical experimental protocols that could be employed to investigate the enantiomer-specific mechanism of action of this compound.

Proposed Experimental Protocols

Chiral Separation and Verification of Valifenalate Enantiomers

Objective: To isolate and confirm the purity of this compound and L-(S)-valifenalate from a racemic mixture.

Methodology:

-

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: A validated HPLC method employing a chiral column (e.g., a polysaccharide-based chiral stationary phase) would be used to separate the enantiomers.

-

Polarimetry: The optical rotation of the separated fractions would be measured to confirm the identity of each enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis would be conducted to confirm the chemical structure and purity of the isolated enantiomers.

In Vitro Antifungal Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) of this compound, L-(S)-valifenalate, and the racemic mixture against a target Oomycete pathogen (e.g., Phytophthora infestans).

Methodology:

-

Broth Microdilution Assay: A standardized broth microdilution method would be used. Serial dilutions of each compound would be prepared in a suitable liquid medium in 96-well plates.

-

Inoculation: Each well would be inoculated with a standardized suspension of Oomycete zoospores or mycelial fragments.

-

Incubation: Plates would be incubated under controlled conditions (temperature, light) for a defined period.

-

Endpoint Determination: The MIC would be determined as the lowest concentration of the compound that completely inhibits visible growth. The MEC, particularly relevant for cell wall active agents, would be the lowest concentration causing morphological changes in the hyphae.

Cellulose Synthase Inhibition Assay

Objective: To directly measure and compare the inhibitory activity of each enantiomer and the racemic mixture on cellulose synthase.

Methodology:

-

Microsomal Fraction Isolation: Microsomal fractions containing active cellulose synthase would be isolated from the target Oomycete.

-

Enzyme Activity Assay: The assay would measure the incorporation of a radiolabeled substrate (e.g., UDP-[14C]-glucose) into cellulose in the presence of varying concentrations of the test compounds.

-

IC50 Determination: The concentration of each compound required to inhibit 50% of the cellulose synthase activity (IC50) would be calculated.

Analysis of Fungal Cell Wall Composition

Objective: To quantify the changes in the cellulose content of the fungal cell wall following treatment with each enantiomer and the racemic mixture.

Methodology:

-

Fungal Culture and Treatment: The Oomycete would be cultured in the presence of sub-lethal concentrations of each test compound.

-

Cell Wall Isolation: Fungal cell walls would be isolated from treated and untreated cultures.

-

Polysaccharide Hydrolysis and Quantification: The isolated cell walls would be hydrolyzed, and the resulting monosaccharides (glucose from cellulose) would be quantified using techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

Data Presentation

To facilitate clear comparison and interpretation of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Antifungal Activity of Valifenalate Enantiomers against Phytophthora infestans

| Compound | MIC (µg/mL) | MEC (µg/mL) |

| This compound | ||

| L-(S)-Valifenalate | ||

| Racemic Valifenalate | ||

| Untreated Control | N/A | N/A |

Table 2: Inhibition of Phytophthora infestans Cellulose Synthase by Valifenalate Enantiomers

| Compound | IC50 (µM) |

| This compound | |

| L-(S)-Valifenalate | |

| Racemic Valifenalate |

Table 3: Effect of Valifenalate Enantiomers on the Cellulose Content of Phytophthora infestans Cell Walls

| Treatment (Concentration) | Cellulose Content (% of dry weight) | % Reduction compared to Control |

| Untreated Control | 0% | |

| This compound | ||

| L-(S)-Valifenalate | ||

| Racemic Valifenalate |

Visualizing the Mechanism and Experimental Workflow

Diagrams created using the DOT language can effectively illustrate the proposed mechanism and experimental procedures.

Caption: Proposed inhibitory action of this compound on fungal cellulose synthase.

Caption: Workflow for elucidating the enantiomer-specific activity of valifenalate.

Signaling Pathways Potentially Affected by Cell Wall Disruption

Disruption of the fungal cell wall integrity (CWI) can trigger compensatory signaling pathways. While the direct impact of valifenalate on these pathways is not yet elucidated, it is plausible that inhibition of cellulose synthesis would activate the CWI pathway. This pathway, often involving a MAP kinase cascade, can lead to the reinforcement of the cell wall through increased synthesis of other components like chitin.

Caption: A generalized fungal cell wall integrity (CWI) signaling pathway.

Conclusion and Future Directions

While the general mechanism of valifenalate as a cellulose synthase inhibitor is established, a significant knowledge gap exists regarding the specific role and efficacy of its L-(R) enantiomer. The proposed experimental framework provides a roadmap for researchers to dissect the stereospecific interactions between valifenalate and its fungal target. Elucidating the precise mechanism of this compound could pave the way for the development of more potent and selective fungicides, ultimately leading to more effective and sustainable disease management strategies in agriculture. Further research into the downstream effects on fungal signaling pathways will also provide a more complete picture of the cellular response to this important class of antifungals.

References

- 1. Molecular sensors reveal the mechano-chemical response of Phytophthora infestans walls and membranes to mechanical and chemical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valifenalate | C19H27ClN2O5 | CID 11338509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomer-Specific Activity of L-(R)-Valifenalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate, a potent fungicide belonging to the valinamide carbamate class, is a critical tool in the management of downy mildew in various agricultural settings. It is commercially available as a racemic mixture of its L-(R) and L-(S) stereoisomers. This technical guide delves into the stereoisomer-specific biological activity of L-(R)-valifenalate, providing a comprehensive overview of its mechanism of action, comparative efficacy, and the underlying signaling pathways it perturbs. Quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Valifenalate is a fungicide used to control oomycete pathogens, most notably Plasmopara viticola, the causative agent of downy mildew in grapes.[1] Its mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in these pathogens.[1] As valifenalate is a diastereoisomeric mixture, understanding the specific contribution of each stereoisomer, this compound and L-(S)-valifenalate, to the overall fungicidal activity is paramount for optimizing its application and for the development of new, more effective fungicides. Chirality plays a pivotal role in the biological activity of many agrochemicals and pharmaceuticals, with one enantiomer often exhibiting significantly higher potency than the other.[2] This guide focuses on elucidating the stereoisomer-specific activity of this compound.

Mechanism of Action: Cellulose Synthase Inhibition

The primary target of valifenalate is cellulose synthase, an enzyme responsible for the polymerization of glucose to form cellulose, a major component of the oomycete cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to cell swelling and lysis, ultimately causing fungal death.[3]

Stereoisomer-Specific Interaction with Cellulose Synthase

Quantitative Comparison of Fungicidal Activity

Determining the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and spore germination is a standard method for quantifying and comparing the efficacy of fungicides. Although specific EC₅₀ values for the individual L-(R) and L-(S) stereoisomers of valifenalate against Plasmopara viticola are not publicly documented, the following table illustrates the expected format for such a comparative analysis. The data presented here is hypothetical and serves as a template for future experimental findings.

| Stereoisomer | Target Organism | Assay Type | EC₅₀ (µg/mL) |

| This compound | Plasmopara viticola | Mycelial Growth Inhibition | [Hypothetical Value A] |

| L-(S)-Valifenalate | Plasmopara viticola | Mycelial Growth Inhibition | [Hypothetical Value B] |

| Racemic Valifenalate | Plasmopara viticola | Mycelial Growth Inhibition | [Hypothetical Value C] |

| This compound | Plasmopara viticola | Spore Germination Inhibition | [Hypothetical Value D] |

| L-(S)-Valifenalate | Plasmopara viticola | Spore Germination Inhibition | [Hypothetical Value E] |

| Racemic Valifenalate | Plasmopara viticola | Spore Germination Inhibition | [Hypothetical Value F] |

Table 1: Hypothetical Comparative Fungicidal Activity of Valifenalate Stereoisomers. This table is a template to be populated with experimental data comparing the EC₅₀ values of this compound, L-(S)-valifenalate, and the racemic mixture against Plasmopara viticola.

Experimental Protocols

Chiral Separation of Valifenalate Stereoisomers

To study the activity of individual stereoisomers, their separation from the racemic mixture is essential. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.[4][5]

Protocol: HPLC-based Separation of Valifenalate Stereoisomers

-

Column: Chiral stationary phase column (e.g., polysaccharide-based chiral selectors like Chiralpak or Lux Cellulose).

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where valifenalate exhibits strong absorbance (e.g., 220-230 nm).

-

Injection Volume: 10-20 µL of a solution of racemic valifenalate dissolved in the mobile phase.

-

Fraction Collection: Collect the eluting peaks corresponding to the L-(R) and L-(S) isomers separately.

-

Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by re-injecting them into the chiral HPLC system.

In Vitro Fungicidal Activity Assays

This assay determines the effect of the compounds on the vegetative growth of the fungus.

Protocol:

-

Culture Medium: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of concentrations of the individual valifenalate stereoisomers and the racemic mixture. A solvent control (without the test compound) should also be included.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of Plasmopara viticola onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 20-25°C).

-

Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

This assay assesses the impact of the compounds on the germination of fungal spores.

Protocol:

-

Spore Suspension: Prepare a suspension of Plasmopara viticola sporangia in sterile water and adjust the concentration to a known value (e.g., 1 x 10⁵ spores/mL).

-

Treatment: Mix the spore suspension with various concentrations of the valifenalate stereoisomers and the racemic mixture in microtiter plates or on glass slides. Include a solvent control.

-

Incubation: Incubate the plates/slides in a humid chamber at an optimal temperature for germination (e.g., 18-22°C) for a defined period (e.g., 6-24 hours).

-

Observation: Using a microscope, count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

-

Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Determine the EC₅₀ value as described for the mycelial growth inhibition assay.

In Vitro Cellulose Synthase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of the target enzyme.

Protocol: [¹⁴C]UDP-Glucose Incorporation Assay

-

Membrane Preparation: Isolate membrane fractions containing cellulose synthase from Plasmopara viticola mycelia through differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing the membrane preparation, a primer (e.g., cellodextrin), magnesium ions (a cofactor for the enzyme), and the test compound (individual stereoisomers or racemic mixture) at various concentrations.

-

Initiation of Reaction: Start the reaction by adding radiolabeled [¹⁴C]UDP-glucose to the mixture.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., acetic-nitric acid reagent).

-

Separation of Product: Separate the newly synthesized, insoluble [¹⁴C]cellulose from the unreacted, soluble [¹⁴C]UDP-glucose by filtration or centrifugation.

-

Quantification: Measure the radioactivity of the insoluble fraction using a scintillation counter.

-

Analysis: Calculate the percentage of cellulose synthase inhibition for each concentration relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Signaling Pathways Perturbed by this compound

Inhibition of cellulose synthesis by fungicides like valifenalate causes significant stress to the fungal cell and can also be perceived by the host plant, triggering a cascade of signaling events related to cell wall integrity (CWI).

Plant Cell Wall Integrity (CWI) Signaling

Plants possess sophisticated mechanisms to monitor the state of their cell walls.[6] Damage to the cell wall, such as that caused by the inhibition of cellulose synthesis in an invading pathogen and potentially affecting the plant's own cell wall to some degree, can be perceived by plasma membrane-localized receptor-like kinases (RLKs).[7]

One key player in this pathway is THESEUS1 (THE1), a receptor kinase that is thought to sense perturbations in the cell wall.[8] Upon sensing damage, THE1 can initiate a signaling cascade that leads to compensatory responses, including the production of reactive oxygen species (ROS) and the activation of defense-related hormone pathways, such as the jasmonic acid (JA) pathway.[7][9] This signaling helps the plant to reinforce its defenses and manage the stress caused by the pathogen and the fungicide.

References

- 1. Cell wall integrity signaling and innate immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant cell wall integrity maintenance as an essential component of biotic stress response mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell wall integrity regulation across plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Chiral Synthesis of L-(R)-Valifenalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valifenalate, a key active ingredient in several commercial fungicides, is a diastereomeric mixture of L-(R)-valifenalate and L-(S)-valifenalate. Research has demonstrated that the L-(R)-diastereomer exhibits significantly higher fungicidal activity, making its stereoselective synthesis a critical aspect of efficient and sustainable agrochemical development.[1] This technical guide provides a comprehensive overview of the primary chiral synthesis routes for producing this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of the synthetic pathways.

Core Synthetic Strategy

The most direct and stereocontrolled approach to this compound involves the coupling of two key chiral synthons:

-

N-isopropoxycarbonyl-L-valine : This moiety provides the L-valine portion of the final molecule.

-

Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate : This chiral β-amino ester constitutes the backbone to which the L-valine derivative is coupled.

The critical step in this synthesis is the diastereoselective formation of the amide bond between these two intermediates, which establishes the final (R) configuration at the β-amino acid stereocenter.

Synthesis of Precursors

Synthesis of Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate

The synthesis of the racemic β-amino ester begins with the reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol to produce (±)-3-amino-3-(4-chlorophenyl)propanoic acid.[1][2] This is followed by esterification to yield the methyl ester.

Experimental Protocol:

A suspension of malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in 1500 cm³ of ethanol is heated to reflux with vigorous stirring for approximately 8 hours. The reaction mixture, which initially becomes clear, will form a precipitate. After cooling to room temperature, the crystalline product, (±)-3-amino-3-(4-chlorophenyl)propanoic acid, is collected by filtration.[1]

For the esterification, thionyl chloride (304 g) is slowly added dropwise to a suspension of the previously synthesized amino acid (507 g) in 3000 cm³ of methanol, controlling the exotherm by adjusting the addition rate. The resulting solution is refluxed for about 8 hours and then concentrated to a minimal volume to yield methyl (±)-3-amino-3-(4-chlorophenyl)propanoate.[1]

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 4-chlorobenzaldehyde | 140.57 | 666 g | 4.74 |

| Malonic Acid | 104.06 | 530 g | 5.09 |

| Ammonium Acetate | 77.08 | 590 g | 7.65 |

| (±)-3-amino-3-(4-chlorophenyl)propanoic acid | 199.63 | 507 g | 2.54 |

| Thionyl Chloride | 118.97 | 304 g | 2.55 |

Table 1: Reactant Quantities for Racemic β-Amino Ester Synthesis

Chiral Resolution of Methyl (±)-3-Amino-3-(4-chlorophenyl)propanoate

The separation of the racemic mixture to isolate the desired (R)-enantiomer is achieved through classical resolution using a chiral resolving agent, such as L-tartaric acid.

Experimental Protocol:

L-tartaric acid (35 g) is added to a solution of methyl (±)-3-amino-3-(4-chlorophenyl)propanoate in 500 cm³ of methanol. The solution is stirred vigorously, and the resulting diastereomeric salt of the (R)-amino ester with L-tartaric acid selectively precipitates. This salt is then isolated and treated with a base to liberate the enantiomerically enriched methyl (R)-3-amino-3-(4-chlorophenyl)propanoate.[1] An enantiomeric excess (e.e.) of 80% for the (R)-enantiomer has been reported using this method.[1]

| Starting Material | Resolving Agent | Product | Reported Enantiomeric Excess |

| Methyl (±)-3-amino-3-(4-chlorophenyl)propanoate | L-Tartaric Acid | Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate | 80% |

Table 2: Chiral Resolution Data

Synthesis of N-isopropoxycarbonyl-L-valine

The N-protected L-valine derivative is prepared by reacting L-valine with isopropyl chloroformate in the presence of a base.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-isopropoxycarbonyl-L-valine was not found in the searched literature. However, a general procedure for the N-alkoxycarbonylation of amino acids involves dissolving the amino acid in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate) and then adding the chloroformate reagent at a controlled temperature. The product is then isolated by acidification and extraction.

Diastereoselective Synthesis of this compound

The final step is the coupling of N-isopropoxycarbonyl-L-valine with the enantiomerically enriched methyl (R)-3-amino-3-(4-chlorophenyl)propanoate. This is a standard peptide coupling reaction, which can be mediated by various coupling agents.

Experimental Protocol:

A solution of N-isopropoxycarbonyl-L-valine is activated, for example, by forming the corresponding acid chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated L-valine derivative is then reacted with methyl (R)-3-amino-3-(4-chlorophenyl)propanoate in an appropriate solvent (e.g., dichloromethane, dimethylformamide) in the presence of a base (e.g., triethylamine, N-methylmorpholine) to facilitate the amide bond formation. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.

The patent literature describes a preparation that resulted in a diastereomeric mixture with an 80:20 ratio of the L-(R) to L-(S) isomers when starting with the (R)-β-amino ester with an 80% e.e.[1]

| L-valine derivative | β-amino ester | Diastereomeric Ratio (L-(R) : L-(S)) | Overall Yield |

| N-isopropoxycarbonyl-L-valine | Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate (80% e.e.) | 80:20 | 96% (for the mixture) |

Table 3: Diastereoselective Coupling Reaction Data

Visualization of Synthetic Pathways

Caption: Overall synthetic pathway for this compound.

References

Investigating the Molecular Target of L-(R)-valifenalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate, a key fungicide in the control of oomycete pathogens, operates through the specific inhibition of cellulose synthase, a critical enzyme in the formation of the fungal cell wall. This technical guide provides an in-depth exploration of the molecular target of L-(R)-valifenalate, the active stereoisomer. While specific quantitative binding data and detailed experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the current understanding by drawing parallels from the broader class of Carboxylic Acid Amide (CAA) fungicides. Methodologies for target identification and validation, alongside a conceptual framework for the signaling pathway and experimental workflows, are presented to equip researchers and drug development professionals with a comprehensive understanding of this fungicide's mechanism of action.

Introduction to Valifenalate and its Fungicidal Activity

Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate, belonging to the Carboxylic Acid Amide (CAA) class of fungicides.[1] It is employed to control devastating plant diseases caused by oomycetes, such as downy mildew and late blight, in various crops.[2][3] The fungicidal efficacy of valifenalate stems from its ability to disrupt the biosynthesis of the oomycete cell wall, a structure essential for maintaining cellular integrity and facilitating host-pathogen interactions.

The Molecular Target: Cellulose Synthase

The primary molecular target of this compound is cellulose synthase (CesA) , the enzyme responsible for the polymerization of UDP-glucose into β-1,4-glucan chains, the fundamental component of cellulose microfibrils in the oomycete cell wall.[3][4] Inhibition of this enzyme leads to a weakened cell wall, ultimately causing cell lysis and death of the pathogen.

Evidence for Cellulose Synthase as the Target

Direct experimental validation for this compound's interaction with cellulose synthase is not extensively detailed in public literature. However, compelling evidence is derived from studies on the broader CAA fungicide class and related compounds:

-

Phenotypic Effects: Treatment of Phytophthora infestans with valifenalate leads to distinct changes in cell wall properties, which is consistent with the inhibition of cellulose synthesis.[3]

-

Genetic Evidence: Studies on CAA-resistant mutants of Phytophthora capsici have identified specific point mutations in the CesA3 gene, strongly indicating that this cellulose synthase isoform is the target of this fungicide class.[5]

-

Biochemical Assays: For the related CAA fungicide mandipropamid, radiolabeled glucose incorporation studies have demonstrated a direct inhibition of cellulose synthesis.[1][6] It is highly probable that a similar mechanism applies to this compound.

Quantitative Analysis of Target Inhibition

While specific quantitative data for this compound binding to cellulose synthase is not publicly available, the following table illustrates the type of data that would be generated in such an investigation, based on studies of related compounds like mandipropamid.[1]

| Parameter | Description | Representative Value (for a CAA fungicide) |

| IC50 | The half-maximal inhibitory concentration of the compound against cellulose synthase activity in an in vitro enzymatic assay. | 19.8 ± 5.6 nM |

| MIC | The minimum inhibitory concentration required to inhibit the growth of the oomycete pathogen in culture. | 0.07 µM |

Experimental Protocols for Target Identification and Validation

The following sections detail the key experimental methodologies that are conceptually applied to identify and validate cellulose synthase as the molecular target of this compound.

In Vitro Cellulose Synthase Inhibition Assay

This assay directly measures the enzymatic activity of cellulose synthase in the presence of the inhibitor.

Methodology:

-

Preparation of Microsomal Fractions: Oomycete mycelia (e.g., Phytophthora infestans) are harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is resuspended in an extraction buffer and homogenized. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction containing the membrane-bound cellulose synthase.

-

Enzymatic Reaction: The microsomal fraction is incubated with UDP-[14C]-glucose as a substrate in a reaction buffer containing MgCl2 and CaCl2. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control.

-

Quantification of Cellulose Synthesis: The reaction is stopped, and the radiolabeled cellulose produced is separated from the unincorporated substrate by filtration and washing. The amount of incorporated 14C is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Radiolabeled Glucose Incorporation Assay in Vivo

This assay assesses the effect of the fungicide on cellulose synthesis within the living organism.

Methodology:

-

Oomycete Culture: Phytophthora infestans is grown in a liquid medium.

-

Fungicide Treatment: The culture is treated with this compound at various concentrations.

-

Radiolabeling: [14C]-glucose is added to the culture medium and incubated to allow for its incorporation into newly synthesized cell wall components.

-

Cell Wall Extraction: The mycelia are harvested, and the cell walls are isolated through a series of extraction and washing steps to remove other cellular components.

-

Quantification: The radioactivity incorporated into the cell wall fraction is measured by liquid scintillation counting. A decrease in radioactivity in treated samples compared to the control indicates inhibition of cell wall synthesis.

Generation and Analysis of Resistant Mutants

This genetic approach provides strong evidence for the molecular target.

Methodology:

-

Mutagenesis: Oomycete spores are exposed to a mutagen (e.g., ethyl methanesulfonate - EMS) to induce random mutations.

-

Selection of Resistant Mutants: The mutagenized spores are grown on a medium containing a selective concentration of this compound. Colonies that grow are considered resistant mutants.

-

Gene Sequencing: The CesA genes from the resistant mutants are amplified by PCR and sequenced.

-

Identification of Mutations: The sequences are compared to the wild-type CesA genes to identify any mutations that confer resistance. The presence of consistent mutations in the CesA gene of resistant mutants is strong evidence that it is the target of the fungicide.

Visualizing Molecular Interactions and Pathways

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound, targeting cellulose synthase and disrupting cell wall biosynthesis.

Caption: Proposed mechanism of this compound targeting cellulose synthase.

Experimental Workflow for Target Validation

The following diagram outlines the logical workflow for identifying and validating the molecular target of this compound.

Caption: Logical workflow for validating the molecular target of this compound.

Conclusion

The molecular target of this compound is unequivocally identified as cellulose synthase. While a comprehensive dataset detailing the direct interaction and specific experimental validation for this particular compound is not fully available in the public domain, the collective evidence from the broader class of CAA fungicides provides a robust framework for understanding its mechanism of action. The experimental protocols and conceptual workflows outlined in this guide offer a solid foundation for researchers and drug development professionals working on the development of novel fungicides targeting oomycete cell wall biosynthesis. Further research to elucidate the specific binding kinetics and structural interactions between this compound and its target would be invaluable for future drug design and resistance management strategies.

References

- 1. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Molecular sensors reveal the mechano-chemical response of Phytophthora infestans walls and membranes to mechanical and chemical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling of the Phytophthora capsici cellulose synthase 3 and its inhibitors activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple mutations in the predicted transmembrane domains of the cellulose synthase 3 (CesA3) of Phytophthora capsici can confer semi-dominant resistance to carboxylic acid amide fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

L-(R)-Valifenalate Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(R)-Valifenalate is a stereoisomer of the fungicide valifenalate, which belongs to the valinamide carbamate chemical class. It is employed for the control of oomycete pathogens, a group of destructive plant pathogens that includes species responsible for late blight of potato and tomato and downy mildew of grapes. The primary mode of action of this compound and other carboxylic acid amide (CAA) fungicides is the inhibition of cellulose synthase 3 (CesA3), an essential enzyme in the biosynthesis of the oomycete cell wall. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Core Structure and Mechanism of Action

The core structure of this compound consists of an N-isopropoxycarbonyl-L-valine moiety linked to a (3R)-3-(4-chlorophenyl)-β-alanine methyl ester. The fungicidal activity of this class of compounds is highly dependent on the stereochemistry and the nature of the substituents at various positions. The target enzyme, cellulose synthase 3 (CesA3), is a transmembrane protein responsible for the polymerization of UDP-glucose into β-1,4-glucan chains, the primary component of cellulose. Inhibition of CesA3 disrupts cell wall formation, leading to cell swelling and lysis, ultimately causing the death of the oomycete.

Signaling Pathway of Cellulose Synthase 3 (CesA3) Inhibition

The precise signaling pathway leading to the activation of CesA3 in oomycetes is not fully elucidated. However, it is understood that the enzyme is localized to the plasma membrane where it utilizes cytoplasmic UDP-glucose as a substrate to synthesize extracellular cellulose microfibrils. The inhibition by CAA fungicides like this compound is believed to occur through direct binding to the CesA3 protein.

Valifenalate Fungicides: A Technical Guide to Discovery and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate is a diastereoisomeric acylamino acid fungicide highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as downy mildew and late blight. As a member of the Carboxylic Acid Amides (CAA) group of fungicides (FRAC Code 40), its mode of action is the inhibition of cellulose synthase, a crucial enzyme for the development of the oomycete cell wall. This technical guide provides a comprehensive overview of the discovery and development of valifenalate, including its chemical properties, synthesis, mechanism of action, biological efficacy, and toxicological profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of fungicide development.

Introduction

Oomycetes, or water molds, are a group of filamentous protists that includes some of the most destructive plant pathogens. Diseases such as late blight of potato and tomato, caused by Phytophthora infestans, and downy mildew of grapes, caused by Plasmopara viticola, result in significant economic losses worldwide. The development of effective and specific fungicides is crucial for managing these diseases and ensuring food security. Valifenalate, also known as valiphenal, is a key active ingredient in the fight against these pathogens.[1][2][3] It belongs to the valinamide carbamate subgroup of CAA fungicides.[3] This guide details the scientific journey from the initial discovery to the development of this important agricultural tool.

Physicochemical Properties

Valifenalate is a racemic mixture of L-(R)- and L-(S)-valifenalate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate |

| CAS Number | 283159-90-0 |

| Molecular Formula | C₁₉H₂₇ClN₂O₅ |

| Molecular Weight | 398.9 g/mol |

| Appearance | White fine powder |

| Melting Point | 147 °C |

| Vapor Pressure | 2.3 × 10⁻⁷ Pa (at 25 °C) |

| Solubility in Water | 24.1 mg/L (at 20 °C, pH 4.9-5.9) |

| Log Kow (n-octanol/water) | 3.04 - 3.11 (diastereoisomer dependent, pH 4-9) |

Table 1: Physicochemical properties of valifenalate.[3][4]

Synthesis and Structure-Activity Relationship

General Synthesis Pathway

The commercial production of valifenalate involves a multi-step chemical synthesis. The general approach begins with the preparation of key intermediates, which include chlorinated aromatic compounds and branched aliphatic acids. These intermediates are then coupled through the formation of an amide bond, followed by an esterification step to yield the final valifenalate molecule.[2]

Structure-Activity Relationship (SAR)

While specific proprietary SAR studies on valifenalate are not publicly available, research on related valinamide carbamate fungicides provides insights into the structural features crucial for their anti-oomycete activity. Key areas of the molecule that influence its efficacy include:

-

The Valine Moiety: The stereochemistry and substitutions on the valine amino acid are critical for binding to the target enzyme.

-

The Carbamate Linkage: This functional group is a common feature in this class of fungicides and is essential for their biological activity.

-

The Phenylalanine Derivative: The nature and position of substituents on the aromatic ring of the β-alaninate moiety significantly impact the fungicide's potency and spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) studies on related CAA fungicides help in understanding how modifications to these chemical structures can optimize their fungicidal properties.

Mode of Action: Cellulose Synthase Inhibition

Valifenalate's primary mode of action is the inhibition of cellulose synthase in oomycetes.[1] Cellulose is a major structural component of the cell walls of oomycetes, unlike true fungi which primarily utilize chitin. By targeting this essential enzyme, valifenalate disrupts the formation of the cell wall, affecting all growth stages of the pathogen, from spore germination to mycelial growth.[3] This targeted action provides a high degree of selectivity against oomycetes with minimal impact on non-target organisms.

The inhibition of cellulose synthase leads to a cascade of downstream effects, including aberrant cell wall morphologies and an inability to form proper infection structures, ultimately preventing the pathogen from successfully colonizing the host plant.[5]

Biological Efficacy

Valifenalate demonstrates high efficacy against a range of economically important oomycete pathogens. The following table summarizes available efficacy data.

| Pathogen | Disease | Host Plant | EC₅₀ (mg/L) | Reference |

| Plasmopara viticola | Downy Mildew | Grapevine | Data not publicly available | - |

| Phytophthora infestans | Late Blight | Potato, Tomato | Data not publicly available | - |

| Pseudoperonospora cubensis | Downy Mildew | Cucumber | Data not publicly available | - |

Table 2: In vitro efficacy of valifenalate against key oomycete pathogens. Note: Specific EC₅₀ values for valifenalate are not widely published in public literature and are often proprietary information.

Experimental Protocols

Determination of Fungicide Efficacy (EC₅₀) in Oomycetes (General Protocol)

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of a fungicide against an oomycete pathogen using an amended medium assay.

1. Isolate Preparation:

- Culture the oomycete isolate on a suitable agar medium (e.g., rye agar for P. infestans) at an appropriate temperature (e.g., 18-20°C) in the dark.

- Use actively growing cultures for the assay.

2. Fungicide Stock Solution Preparation:

- Prepare a stock solution of valifenalate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

3. Amended Medium Preparation:

- Prepare the agar medium and autoclave.

- Cool the medium to approximately 45-50°C.

- Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the final desired concentrations. Also, prepare a control medium with the solvent alone.

- Pour the amended and control media into Petri dishes.

4. Inoculation:

- Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture onto the center of each plate.

5. Incubation:

- Incubate the plates at the optimal growth temperature for the oomycete in the dark.

6. Data Collection and Analysis:

- After a defined incubation period (e.g., 7-14 days), measure the colony diameter in two perpendicular directions.

- Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

- Use a suitable statistical software (e.g., R with the 'drc' package) to perform a dose-response analysis and calculate the EC₅₀ value.[6][7]

In Vitro Cellulose Synthase Inhibition Assay (Conceptual Protocol)

This protocol describes a conceptual framework for an in vitro assay to measure the inhibition of cellulose synthase by a fungicide.

1. Microsomal Fraction Isolation:

- Grow the oomycete mycelium in liquid culture.

- Harvest and grind the mycelium in a suitable extraction buffer.

- Centrifuge the homogenate at a low speed to remove cell debris.

- Perform a high-speed centrifugation of the supernatant to pellet the microsomal fraction containing the cellulose synthase enzymes.

2. Enzyme Assay:

- Resuspend the microsomal fraction in an assay buffer.

- Prepare reaction mixtures containing the microsomal fraction, a radiolabeled substrate (e.g., UDP-[¹⁴C]-glucose), and various concentrations of the inhibitor (valifenalate).

- Incubate the reactions at an optimal temperature for a defined period.

3. Product Quantification:

- Stop the reaction and precipitate the synthesized radiolabeled cellulose.

- Wash the precipitate to remove unincorporated substrate.

- Quantify the amount of radioactivity in the precipitate using a scintillation counter.

4. Data Analysis:

- Calculate the percentage of inhibition of cellulose synthase activity for each inhibitor concentration.

- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[8][9]

Analytical Method for Valifenalate and its Metabolites in Water by LC-MS/MS

This protocol provides a summary of a validated method for the determination of valifenalate and its metabolites in water.[10][11]

1. Sample Preparation (Solid Phase Extraction - SPE):

- Acidify the water sample.

- Pass the sample through a conditioned Oasis HLB SPE cartridge.

- Elute the analytes from the cartridge with methanol.

- Dilute the eluate with water for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+) for valifenalate and valifenalate acid; Negative ESI for p-chlorobenzoic acid (a metabolite).

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte.

- Quantification: Use a calibration curve generated from standards of known concentrations.

Table 3: MRM transitions for valifenalate and its primary metabolite.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Valifenalate | 399 | 155 | 116 |

| Valifenalate Acid | 385 | 116 | 144 |

Toxicology

Valifenalate has undergone extensive toxicological evaluation to ensure its safety for human health and the environment when used according to label directions.

| Study Type | Species | Results |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg bw |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg bw |

| 90-Day Dietary | Rat | NOAEL = 150 mg/kg bw/day |

| 90-Day Dietary | Mouse | NOAEL = 15.3 mg/kg bw/day |

| 1-Year Oral | Dog | NOAEL = 50 mg/kg bw/day |

| Carcinogenicity | Mouse (78-week) | No evidence of carcinogenicity |

| Developmental Toxicity | Rat | NOAEL = 1000 mg/kg bw/day (maternal and fetal) |

| Developmental Toxicity | Rabbit | NOAEL = 1000 mg/kg bw/day (maternal and fetal) |

Table 4: Summary of toxicological data for valifenalate.[1][12]

Valifenalate is not considered to be neurotoxic or teratogenic.[1] The primary metabolites, such as valifenalate-acid, have also been assessed and are considered to be of equal toxicological relevance to the parent compound.[1]

Fungicide Development Workflow

The development of a new fungicide like valifenalate is a complex and lengthy process that involves multiple stages, from initial discovery to commercialization.

This process ensures that the final product is not only effective but also meets stringent safety standards for human health and the environment.[13][14][15][16]

Conclusion

Valifenalate is a significant advancement in the management of oomycete diseases in agriculture. Its specific mode of action, targeting cellulose synthase, provides excellent efficacy against key pathogens while maintaining a favorable toxicological and environmental profile. This technical guide has provided a detailed overview of the discovery and development of valifenalate, offering valuable insights for researchers and professionals working in the field of crop protection. Further research into the nuances of its interaction with cellulose synthase and the development of resistance management strategies will continue to be important areas of study.

References

- 1. fao.org [fao.org]

- 2. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. Valifenalate | C19H27ClN2O5 | CID 11338509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.aalto.fi [research.aalto.fi]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Potential of agricultural fungicides for antifungal drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Drug repurposing strategy II: from approved drugs to agri-fungicide leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary In Vitro Studies on L-(R)-Valifenalate Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary in vitro studies on the efficacy of L-(R)-valifenalate, a stereoisomer of the fungicide valifenalate. Valifenalate is recognized for its activity against oomycete pathogens through the inhibition of cellulose synthase.[1][2] Due to a lack of publicly available quantitative efficacy data specifically for the this compound isomer, this document primarily summarizes the findings for the racemic mixture, valifenalate, and outlines the established experimental protocols for its in vitro evaluation. The guide includes a detailed description of the "poisoned food technique," a common methodology for assessing antifungal efficacy, and visual representations of the compound's mechanism of action and experimental workflow.

Introduction

Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate.[1][3] It is an anti-peronosporic fungicide used to control mildews in various crops.[3] The primary mode of action for valifenalate is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes.[1][2] This disruption of the cell wall structure ultimately leads to the inhibition of fungal growth and development. This guide focuses on the available in vitro data and methodologies relevant to the assessment of this compound's efficacy.

In Vitro Efficacy Data

Comprehensive searches for quantitative in vitro efficacy data, such as IC50 or EC50 values, specifically for the this compound isomer did not yield specific results. The available studies focus on the racemic mixture, "valifenalate."

One key study evaluated the in vitro efficacy of different formulations of valifenalate against various Phytophthora species, including P. nicotianae, P. citrophthora, and P. cryptogea. While specific IC50 values were not provided, the study reported on the growth inhibition at various concentrations.

Table 1: Summary of Qualitative In Vitro Efficacy of Valifenalate Formulations against Phytophthora species

| Formulation | Active Ingredient Concentration | Test Concentrations (µg/mL) | Observed Efficacy against Phytophthora spp. |

| Pasty Formulation | 25% valifenalate | 0.1, 1, 10, 100, 1000 | Showed the best growth inhibition of all tested species. |

| Powder Formulation | 20% valifenalate | 0.1, 1, 10, 100, 1000 | Controlled growth of all species only at higher concentrations. |

| Liquid Formulation | 50% valifenalate | 0.1, 1, 10, 100, 1000 | Showed the weakest growth inhibition overall. |

Note: The data presented is qualitative and based on observations of mycelial growth inhibition.

Experimental Protocols

The primary method cited for in vitro antifungal testing of valifenalate is the poisoned food technique as described by Grover and Moore in 1962.[4] This technique is a standard method for evaluating the efficacy of fungicides against mycelial growth.

Poisoned Food Technique (Grover and Moore, 1962)

This method involves incorporating the test compound into a fungal growth medium, upon which the target fungus is inoculated. The inhibition of mycelial growth is then measured relative to a control.

Materials:

-

Pure culture of the target oomycete (e.g., Phytophthora citrophthora)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound (or valifenalate) stock solution of known concentration

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-10 mm diameter)

-

Incubator

Procedure:

-

Preparation of Poisoned Media:

-

Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to approximately 45-50°C.

-

Prepare a series of stock solutions of this compound in a suitable solvent (if necessary) at various concentrations.

-

Add aliquots of the this compound stock solutions to the molten agar to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Ensure thorough mixing.

-

For the control plates, add an equivalent volume of the solvent used for the stock solution (or sterile distilled water if no solvent is used) to the molten agar.

-

Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a young, actively growing culture of the target oomycete, cut mycelial discs using a sterile cork borer.

-

Aseptically place one mycelial disc in the center of each poisoned and control Petri dish with the mycelial side facing down.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

-

-

The data can be used to determine the Minimum Inhibitory Concentration (MIC) and to calculate EC50 values through probit analysis.

-

Visualizations

Signaling Pathway: Inhibition of Cellulose Synthase

This compound, as a carboxylic acid amide (CAA) fungicide, targets the cellulose synthase enzyme complex located in the plasma membrane of oomycetes. This inhibition disrupts the polymerization of UDP-glucose into β-1,4-glucan chains, which are essential components of the oomycete cell wall.

Caption: Inhibition of Cellulose Synthase by this compound.

Experimental Workflow: Poisoned Food Technique

The following diagram illustrates the key steps involved in the poisoned food technique for assessing the in vitro efficacy of this compound.

Caption: Workflow of the Poisoned Food Technique.

Conclusion and Future Directions

The available in vitro studies indicate that valifenalate is an effective inhibitor of oomycete growth, consistent with its mechanism of action as a cellulose synthase inhibitor. However, there is a notable gap in the scientific literature regarding the specific quantitative efficacy of the this compound stereoisomer. Future research should focus on determining the IC50 and EC50 values of the individual L-(R)- and L-(S)-valifenalate isomers against a range of economically important oomycete pathogens. Such studies would provide a more precise understanding of the contribution of each isomer to the overall fungicidal activity of valifenalate and could inform the development of more potent and stereospecific antifungal agents. The experimental protocols outlined in this guide provide a robust framework for conducting these future investigations.

References

- 1. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. Valifenalate | C19H27ClN2O5 | CID 11338509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Grover, R.K. and Moore, J.D. (1962) Toximetric Studies of Fungicides against the Brown Rot Organisms, Sclerotinia fructicola and S. laxa. Phytopathology, 52, 876-879. - References - Scientific Research Publishing [scirp.org]

Environmental Fate and Degradation of L-(R)-Valifenalate: A Technical Guide

Introduction

Valifenalate, a valinamide carbamate fungicide, is utilized for the control of downy mildew and late blight in a variety of agricultural settings.[1] The technical grade active ingredient is an equimolar mixture of the L-(R)- and L-(S)- diastereomers.[1][2] Understanding the environmental fate and degradation of this compound is critical for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of L-(R)-valifenalate in various environmental compartments.

Degradation Pathways

The environmental degradation of valifenalate proceeds through several key pathways, primarily involving hydrolysis and metabolism by microorganisms. The primary degradation product across different systems is valifenalate acid, which can be further transformed.

Soil Degradation Pathway

In the terrestrial environment, valifenalate undergoes rapid aerobic metabolism. The primary transformation is the cleavage of the methyl ester to form valifenalate acid. This is followed by further degradation to p-chlorobenzoic acid (PCBA), which eventually mineralizes to carbon dioxide.[3]

Caption: Aerobic soil degradation pathway of valifenalate.

Plant Metabolism Pathway

In plants, the metabolism of valifenalate also begins with O-demethylation to form valifenalate acid. This is followed by conjugation to produce valifenalate-acid glucosyl ester and β-4-chlorophenylalanine-N-glucoside.[1]

Caption: Metabolic pathway of valifenalate in plants.

Quantitative Degradation Data

The rate of valifenalate degradation varies depending on the environmental compartment and conditions. The following tables summarize the available quantitative data.

Table 1: Soil Degradation Half-Lives

| Compound | Half-Life (DT₅₀) | Conditions | Reference |

| Valifenalate | 1.5 - 11 hours | Aerobic soil | [3] |

| Valifenalate | 0.04 - 0.36 days | Aerobic, various soil types (20°C) | [1] |

| Valifenalate Acid | Longer than valifenalate | Aerobic soil | [3] |

| p-Chlorobenzoic Acid (PCBA) | 2 - 9.5 days | Aerobic soil | [3] |

| Valifenalate | 3.8 ± 0.1 days | Field conditions | [4] |

Table 2: Aquatic Degradation Half-Lives

| Compound | Half-Life (DT₅₀) | Conditions | Reference |

| Valifenalate | 5 days | Aerobic aquatic metabolism | [3] |

| Valifenalate | 9 days | Anaerobic aquatic metabolism | [3] |

| Valifenalate | 90 days | Hydrolysis at pH 7 | [3] |

| Valifenalate Acid | Stable | Hydrolysis | [3] |

| p-Chlorobenzoic Acid (PCBA) | Stable | Hydrolysis | [3] |

Table 3: Plant Residue Dissipation

| Compound | Half-Life (DT₅₀) | Matrix | Reference |

| Valifenalate | 15.5 ± 1.4 days | Grapes (field conditions) | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key environmental fate studies for valifenalate.

Hydrolysis Study

A hydrolysis study was conducted to determine the rate of abiotic degradation of valifenalate in water at different pH levels.

-

Test Substance: [¹⁴C-U-phenyl]-valifenalate.[5]

-

Test Conditions: The study was performed in sterile aqueous buffer solutions at pH 4, 7, and 9, with a concentration of 1 µg/mL. A preliminary test was conducted at 50°C for up to 5 days.[5]

-

Analysis: The concentration of the parent compound and degradation products were monitored over time using appropriate analytical techniques, likely High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Results: Valifenalate was found to be stable to hydrolysis at pH 4, with degradation increasing at higher pH values.[3]

Aerobic Soil Metabolism Study

This study aimed to determine the rate and pathway of valifenalate degradation in soil under aerobic conditions.

-

Test Substance: [¹⁴C-U-phenyl]-valifenalate.[1]

-

Soil Types: The investigation utilized various soil types, including sandy loam, loamy sand, loam, and silty clay loam.[1]

-

Test Conditions: The study was conducted under laboratory conditions at 20°C for up to 96 days.[1] Soil samples were treated with the test substance and incubated in the dark. Aerobic conditions were maintained throughout the study.

-

Sampling and Extraction: At various time intervals, soil samples were collected and extracted. A common extraction procedure involves mechanical shaking with a mixture of acetone and 0.5N HCl, followed by centrifugation.[6]

-

Analysis: The extracts were analyzed to identify and quantify the parent compound and its degradation products. Volatile organics and carbon dioxide were also trapped to determine the extent of mineralization. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common analytical method for quantification.[1][6]

-

Kinetics: Degradation kinetics were determined using first-order kinetics or first-order multi-compartment (FOMC) models to calculate the DT₅₀ values.[1]

References

Methodological & Application

Application Note: Development and Validation of a Chiral HPLC Method for the Analysis of L-(R)-valifenalate

AN-HPLC-028

Abstract This application note describes the development and validation of a robust, specific, and accurate chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the L-(R)-valifenalate diastereomer from its L-(S) counterpart. Valifenalate is a key valinamide carbamate fungicide used in agriculture.[1][2] As stereoisomers can exhibit different biological activities and toxicities, a reliable analytical method to distinguish between them is crucial for quality control, regulatory compliance, and research.[3] The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation. The protocol has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine analysis in drug development and quality assurance laboratories.

Introduction

Valifenalate is a fungicide widely used to control mildew in crops such as grapes, tomatoes, and potatoes.[1][4] It is commercially produced as a mixture of two diastereomers: this compound and L-(S)-valifenalate.[1][4][5][6] The stereochemistry of an active pharmaceutical or agrochemical ingredient can significantly influence its efficacy and toxicological profile. Therefore, the development of analytical methods capable of separating and quantifying individual stereoisomers is of paramount importance.

This document provides a comprehensive protocol for a chiral HPLC method designed to resolve the L-(R) and L-(S) diastereomers of valifenalate. The method is intended for use by researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of valifenalate-based products.

Instrumentation, Chemicals, and Materials

Instrumentation

The experiments were performed on a standard HPLC system equipped with the following modules:

-

Quaternary or Isocratic HPLC Pump

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

UV-Vis or Diode Array Detector (DAD)

-

Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)

Chemicals and Reagents

All solvents and reagents used were of HPLC grade or higher.

-

n-Hexane

-

Isopropanol (IPA)

-

Ethanol (EtOH)

-

Trifluoroacetic Acid (TFA)

-

This compound Reference Standard (>99% purity)

-

Valifenalate Diastereomeric Mixture Reference Standard

Chromatographic Column

The following chiral column was selected after a screening process for its ability to resolve the valifenalate diastereomers.

| Parameter | Specification |

| Column | Polysaccharide-based Chiral Stationary Phase (CSP) |

| e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | |

| Dimensions | 4.6 x 250 mm |

| Particle Size | 5 µm |

Experimental Protocols

Preparation of Standard and Sample Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the valifenalate reference standard (diastereomeric mixture) and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of n-Hexane and Isopropanol. This is the Stock Solution.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.

-

Sample Preparation: For analysis of a technical grade sample, prepare a solution at a nominal concentration of 50 µg/mL using the same procedure as the stock solution. Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter before injection.

HPLC Method Development Workflow

The development of a robust chiral separation method follows a systematic approach. The initial phase involves screening various chiral stationary phases and mobile phase systems (normal-phase, reversed-phase, polar organic). Once initial separation is achieved, the method is optimized by fine-tuning mobile phase composition and instrumental parameters to achieve the desired resolution and analysis time.

Caption: Workflow for chiral HPLC method development.

Optimized Chromatographic Conditions

The following table summarizes the final instrumental parameters for the analysis of this compound.

| Parameter | Condition |

| Mobile Phase | n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Method Validation Protocol

The optimized method was validated according to standard guidelines, assessing the following parameters:

-

Specificity: A solution of the valifenalate mixture was injected to confirm baseline separation (Resolution > 2.0) between the L-(R) and L-(S) peaks. A blank (mobile phase) was also injected to ensure no interfering peaks were present at the retention times of the analytes.

-

Linearity: Five concentrations of the standard solution (e.g., 5, 10, 25, 50, 100 µg/mL) were injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (r²) was calculated.

-

Accuracy: Accuracy was determined by recovery studies. A sample of known concentration was spiked with the reference standard at three levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated for each level.

-

Precision:

-

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess inter-day variability.

-

-

Limit of Quantitation (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (typically with an RSD of <10%).

Data Presentation and Results

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | 45,870 |

| 10 | 91,250 |

| 25 | 228,100 |

| 50 | 455,900 |

| 100 | 913,500 |

| Linearity Results | |

| Regression Equation | y = 9125x + 450 |

| r² | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spiking Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 40.0 | 39.8 | 99.5% |

| 100% | 50.0 | 50.4 | 100.8% |

| 120% | 60.0 | 59.5 | 99.2% |

| Mean Recovery | 99.8% |

Table 3: Precision Data (50 µg/mL Standard)

| Precision Type | Peak Area (n=6) | Mean Peak Area | % RSD |

| Intra-day (Day 1) | 455980, 456210, 454300, 457100, 455500, 456800 | 455,982 | 0.22% |

| Inter-day (Day 2) | 458100, 457540, 456990, 458320, 457700, 458010 | 457,777 | 0.12% |

Visualizations

The relationship between key chromatographic parameters and the quality of separation is critical to understand during method optimization.

Caption: Impact of parameters on chromatographic results.

Conclusion

A specific, linear, accurate, and precise normal-phase HPLC method for the chiral separation of this compound and L-(S)-valifenalate has been successfully developed and validated. The method utilizes a commercial amylose-based chiral stationary phase and achieves baseline resolution suitable for quantitative analysis. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis of valifenalate stereoisomers.

References

Application Notes and Protocol for L-(R)-Valifenalate Residue Analysis in Crops

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Valifenalate is a systemic dipeptide fungicide used to control oomycete pathogens in a variety of agricultural crops, including grapes, potatoes, and tomatoes.[1] It functions by inhibiting cell wall synthesis in fungi.[1] Regulatory monitoring of its residues in food products is essential to ensure consumer safety and compliance with established Maximum Residue Levels (MRLs).[2][3] This document provides a detailed protocol for the analysis of L-(R)-valifenalate and its significant metabolite, valifenalate-acid, in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analyte Information

-

Common Name: Valifenalate

-

IUPAC Name: methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate[1]

-

CAS Number: 283159-90-0[1]

-

Molecular Formula: C19H27ClN2O5

-

Molecular Weight: 398.88 g/mol

-

Primary Metabolite: Valifenalate-acid

Principle

This protocol outlines a robust and sensitive method for the determination of valifenalate residues in crops. The procedure involves the extraction of the analyte from a homogenized crop sample using acetonitrile. The extract is then subjected to a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. Quantification is achieved by UPLC-MS/MS, which offers high selectivity and sensitivity for detecting trace levels of the target compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method across various crop matrices.

Table 1: Method Detection and Quantification Limits

| Analyte | Crop Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| Valifenalate | Grape, Vegetables (Tomato, Lettuce, Eggplant, Potato) | - | 0.5 | [4] |

| Valifenalate | Grape, Vegetables, Soil | < 0.018 | < 0.060 | [4] |

| Valifenalate | Various Crops | - | 10 | [2][5][6] |

| Valifenalate & Valifenalate-acid | Potato | 1.5 - 1.6 | 5 | [7] |

| Valifenalate & Valifenalate-acid | Wine, Grape Juice | 3 - 5 | 10 | [7] |

Table 2: Recovery and Precision Data

| Crop Matrix | Spiking Levels (µg/kg) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |

| Grape, Vegetables, Soil | 0.5, 10, 100, 500 | 74.5 - 106.6 | 0.7 - 12.3 | 3.2 - 12.2 | [4] |

| Vegetables, Cereals | Not Specified | 76.1 - 101.0 | < 9.8 | - | [4] |

| Grape, Soil | 2, 20, 200, 2000 | 90.5 - 111.1 | 0.7 - 6.5 | 5.2 - 11.8 | [8] |

Experimental Protocol

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (ACS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for high chlorophyll content samples)

-

Valifenalate analytical standard

-

Valifenalate-acid analytical standard

-

Deionized water

Equipment

-

High-speed homogenizer

-

Centrifuge capable of 5000 rcf

-

Vortex mixer

-

Analytical balance

-

UPLC-MS/MS system with an electrospray ionization (ESI) source

Standard Solution Preparation

Prepare stock solutions of valifenalate and valifenalate-acid in acetonitrile at a concentration of 1000 µg/mL. From these, prepare a series of working standard solutions by serial dilution in acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank crop extracts with the working standard solutions to compensate for matrix effects.

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add internal standard if used.

-